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Compound of Interest

Compound Name: 2,2-Dimethylthiazolidine

Cat. No.: B104285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data

interpretation for 2,2-Dimethylthiazolidine. While a complete set of experimentally-derived

quantitative data for this specific molecule is not readily available in public databases, this

document outlines the expected spectral characteristics based on its structure and provides

detailed, generalized experimental protocols for acquiring such data. The information herein

serves as a foundational resource for researchers involved in the synthesis, characterization,

and application of thiazolidine derivatives.

Molecular Structure and Atom Numbering
The structure of 2,2-Dimethylthiazolidine is presented below with standardized atom

numbering for consistent reference in the spectroscopic data tables.

Caption: Molecular structure of 2,2-Dimethylthiazolidine with atom numbering.

Spectroscopic Data Summary
The following tables summarize the expected and, where available, reported spectroscopic

data for 2,2-Dimethylthiazolidine.

Table 1: ¹H NMR Spectral Data (Predicted)
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Atom
Number

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

H on N3 ~1.5 - 2.5
Singlet

(broad)
- 1H N-H proton

H on C4 ~2.9 - 3.1 Triplet ~6-7 2H

Methylene

protons

adjacent to

nitrogen

H on C5 ~2.7 - 2.9 Triplet ~6-7 2H

Methylene

protons

adjacent to

sulfur

H on C6, C7 ~1.4 - 1.6 Singlet - 6H

Gem-

dimethyl

protons

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual

experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

Atom Number Chemical Shift (δ, ppm) Assignment

C2 ~70 - 80
Quaternary carbon bonded to

N and S

C4 ~50 - 60
Methylene carbon adjacent to

nitrogen

C5 ~30 - 40
Methylene carbon adjacent to

sulfur

C6, C7 ~25 - 35 Gem-dimethyl carbons
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Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual

experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data

The NIST WebBook indicates the availability of an IR spectrum for 2,2-Dimethylthiazolidine.

[1][2][3][4] Key expected absorption peaks are listed below.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Broad N-H stretch

2970 - 2850 Strong C-H stretch (aliphatic)

~1460 Medium C-H bend (CH₂)

~1370 Medium C-H bend (CH₃)

~1200 - 1000 Medium C-N stretch

~700 - 600 Medium C-S stretch

Table 4: Mass Spectrometry Data

The NIST WebBook confirms the existence of a mass spectrum obtained by electron ionization.

[1][2][3][4] The molecular weight of 2,2-Dimethylthiazolidine is 117.21 g/mol .[1][2][3][4]

m/z Relative Intensity (%) Assignment

117 Moderate [M]⁺ (Molecular ion)

102 High [M - CH₃]⁺

74 Moderate [M - C₃H₇]⁺

59 Moderate [C₂H₅NS]⁺

43 High [C₃H₇]⁺

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations

and radical species.
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

generalized protocols and may require optimization for specific instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the

molecule, providing insights into its connectivity and structure.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of 2,2-Dimethylthiazolidine in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is free of particulate matter.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled single-pulse sequence.
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Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of liquid 2,2-Dimethylthiazolidine directly onto the ATR crystal.

For a solid sample, place a small amount of the powder on the crystal and apply pressure

using the anvil.

Instrument Parameters:

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR

accessory.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Data Acquisition and Processing:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural

information from its fragmentation pattern.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the volatile liquid or solid sample into the mass spectrometer,

often via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization:

The sample is vaporized and then bombarded with a high-energy electron beam (typically

70 eV) in the ion source. This causes the molecule to lose an electron, forming a

molecular ion (M⁺), and to fragment into smaller, charged species.

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight)

which separates them based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or similar detector records the abundance of each ion.
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Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the fragments and, by

extension, the parent molecule.

Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of spectroscopic data interpretation and the

key relationships within the 2,2-Dimethylthiazolidine molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

